H-Ala-Pro-AFC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

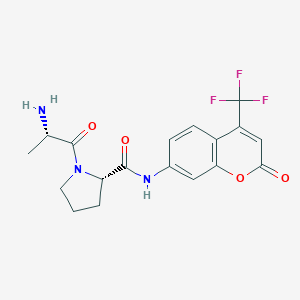

(2S)-1-[(2S)-2-aminopropanoyl]-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3O4/c1-9(22)17(27)24-6-2-3-13(24)16(26)23-10-4-5-11-12(18(19,20)21)8-15(25)28-14(11)7-10/h4-5,7-9,13H,2-3,6,22H2,1H3,(H,23,26)/t9-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGRRKBLWOMKWNS-ZANVPECISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

H-Ala-Pro-AFC: A Comprehensive Technical Guide to its Mechanism and Application in Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Ala-Pro-AFC (L-Alanine-L-proline-7-amido-4-trifluoromethylcoumarin) is a highly specific fluorogenic peptide substrate crucial for the characterization of post-proline cleaving serine proteases. Its utility is most pronounced in the study of Dipeptidyl Peptidase IV (DPP-IV/CD26) and Fibroblast Activation Protein alpha (FAPα), two enzymes implicated in a myriad of physiological and pathological processes, including glucose metabolism, immune regulation, and cancer progression. This document provides an in-depth technical overview of this compound, detailing its mechanism of action, presenting key quantitative data, outlining experimental protocols, and visualizing associated biological pathways and workflows.

Introduction

This compound is a synthetic dipeptide conjugated to a fluorescent reporter, 7-amino-4-trifluoromethylcoumarin (AFC). In its intact state, the amide bond between the peptide and the AFC moiety quenches the fluorophore's fluorescence. Enzymatic cleavage of this bond by proteases with specificity for a proline residue at the P1 position liberates the highly fluorescent AFC, enabling real-time kinetic measurement of enzyme activity. This substrate is particularly valuable in drug discovery for the screening of DPP-IV and FAPα inhibitors.[1][2][3]

Mechanism of Action

The mechanism of this compound as a fluorogenic substrate is a direct reflection of the catalytic activity of its target enzymes.

-

Binding: The H-Ala-Pro peptide moiety of the substrate binds to the active site of the protease (e.g., DPP-IV or FAPα).

-

Hydrolysis: The serine residue in the catalytic triad of the enzyme nucleophilically attacks the carbonyl group of the amide bond linking the proline and AFC.

-

Fluorescence Emission: This hydrolysis releases the AFC molecule, which, in its free form, exhibits strong fluorescence upon excitation. The rate of increase in fluorescence intensity is directly proportional to the rate of substrate cleavage and, therefore, the enzymatic activity.

The fluorescence of free AFC is typically measured at an excitation wavelength of approximately 380-405 nm and an emission wavelength of 500-535 nm.[1][4][5]

Quantitative Data

The following table summarizes the key chemical and kinetic parameters of this compound.

| Parameter | Value | Enzyme | Reference(s) |

| Chemical Formula | C₁₈H₁₈F₃N₃O₄ | N/A | [2] |

| Molecular Weight | 397.35 g/mol | N/A | [2] |

| Excitation Wavelength | ~380 - 405 nm | N/A | [1][4] |

| Emission Wavelength | ~500 - 535 nm | N/A | [1][4] |

| Michaelis Constant (Kₘ) | ~0.25 mmol/L | Fibroblast Activation Protein (FAP) | |

| Maximum Velocity (Vₘₐₓ) | 55 µmol/L/minute/µg | Fibroblast Activation Protein (FAP) | |

| Michaelis Constant (Kₘ) | Not Found | Dipeptidyl Peptidase IV (DPP-IV) | |

| Maximum Velocity (Vₘₐₓ) | Not Found | Dipeptidyl Peptidase IV (DPP-IV) |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically supplied as a lyophilized powder.[4] Reconstitute the peptide in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution (e.g., 10 mM).

-

Storage: Store the stock solution at -20°C or -80°C, protected from light.[1] Aliquot the stock solution to avoid repeated freeze-thaw cycles.

General Enzyme Activity Assay Protocol

This protocol provides a general framework for measuring DPP-IV or FAPα activity using this compound. Specific parameters may require optimization depending on the enzyme source and experimental conditions.

-

Assay Buffer Preparation: Prepare an appropriate assay buffer. A common buffer for DPP-IV and FAPα assays is 100 mM Tris-HCl, pH 7.8, containing 100 mM NaCl.

-

Reagent Preparation:

-

Dilute the this compound stock solution in assay buffer to the desired working concentration. The final substrate concentration in the assay is often in the range of the enzyme's Kₘ value.

-

Prepare the enzyme solution (e.g., purified recombinant enzyme, cell lysate, or biological fluid) in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add a defined volume of the enzyme solution to each well of a black, clear-bottom 96-well plate.

-

To initiate the reaction, add a defined volume of the this compound working solution to each well.

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths.

-

Monitor the increase in fluorescence intensity over time (kinetic read). The rate of the reaction is typically determined from the linear portion of the progress curve.

-

-

Controls:

-

Blank: A well containing assay buffer and substrate but no enzyme to determine background fluorescence.

-

Inhibitor Control (optional): A well containing enzyme, substrate, and a known inhibitor of the target enzyme to confirm assay specificity.

-

Visualizations

Signaling Pathways

The enzymatic activity of FAPα and DPP-IV, which can be measured using this compound, is integrated into complex signaling networks.

Caption: FAPα signaling pathways implicated in tumor promotion.

Caption: DPP-IV's role in glucose homeostasis and cell signaling.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for screening enzyme inhibitors using this compound.

Caption: Workflow for high-throughput screening of enzyme inhibitors.

Conclusion

This compound remains an indispensable tool for the study of DPP-IV and FAPα. Its high specificity, coupled with the sensitivity of fluorescence-based detection, provides a robust platform for kinetic analysis and high-throughput screening. A thorough understanding of its mechanism, kinetic parameters, and optimal assay conditions is paramount for generating reliable and reproducible data in both basic research and drug development settings. Further investigation is warranted to determine the precise kinetic parameters of this compound with DPP-IV to facilitate more direct comparative studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - 10 mg [anaspec.com]

- 3. shop.bachem.com [shop.bachem.com]

- 4. Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Nordic Biosite [nordicbiosite.com]

An In-Depth Technical Guide to H-Ala-Pro-AFC: Substrate Specificity and Enzyme Kinetics for Researchers and Drug Development Professionals

Introduction: The fluorogenic peptide substrate H-Ala-Pro-7-amido-4-trifluoromethylcoumarin (H-Ala-Pro-AFC) serves as a critical tool for studying the activity of a specific class of serine proteases known as prolyl peptidases. Its utility lies in the highly fluorescent nature of the released 7-amido-4-trifluoromethylcoumarin (AFC) group upon enzymatic cleavage, providing a sensitive and continuous method for monitoring enzyme kinetics. This technical guide provides a comprehensive overview of the substrate specificity of this compound, detailed enzyme kinetic data, and standardized experimental protocols for its use in research and drug development.

Substrate Specificity of this compound

This compound is primarily recognized and cleaved by proteases that exhibit dipeptidyl peptidase activity, specifically those that cleave after a proline residue at the P1 position. The enzymes with the highest affinity for this substrate are Dipeptidyl Peptidase IV (DPP-IV) and Fibroblast Activation Protein (FAP).

-

Dipeptidyl Peptidase IV (DPP-IV): Also known as CD26, DPP-IV is a transmembrane glycoprotein that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as GLP-1. It demonstrates a strong preference for substrates with a proline or alanine residue at the penultimate (P1) position of the N-terminus.

-

Fibroblast Activation Protein (FAP): FAP is a type II transmembrane serine protease that is highly expressed on reactive stromal fibroblasts in the tumor microenvironment and at sites of tissue remodeling. Like DPP-IV, FAP possesses dipeptidyl peptidase activity, but it also uniquely exhibits endopeptidase and gelatinase/collagenase activity.

While both enzymes efficiently cleave this compound, their kinetic parameters can differ, reflecting subtle differences in their active site architecture.

Enzyme Kinetics with this compound

The determination of kinetic constants, Michaelis constant (Km) and catalytic rate constant (kcat), is essential for characterizing enzyme-substrate interactions and for the screening of potential inhibitors. The following tables summarize the available quantitative kinetic data for the hydrolysis of this compound by DPP-IV and FAP.

Table 1: Kinetic Parameters for Dipeptidyl Peptidase IV (DPP-IV) with this compound

| Enzyme Source | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Not Specified | 460 | Data not available | Data not available |

Table 2: Kinetic Parameters for Fibroblast Activation Protein (FAP) with this compound

| Enzyme Source | Km (mmol/L) | Vmax (µmol/L/minute/µg) |

| Recombinant Human FAP | ~0.25 | 55 |

Source: Cheng, J. D., et al. (2005). Abrogation of fibroblast activation protein enzymatic activity attenuates tumor growth.[1]

Experimental Protocols

A standardized and reproducible experimental protocol is critical for obtaining reliable enzyme kinetic data. Below are detailed methodologies for performing fluorometric enzyme kinetic assays with this compound for both DPP-IV and FAP.

Protocol 1: Fluorometric Enzyme Kinetics Assay for Dipeptidyl Peptidase IV (DPP-IV) with this compound

This protocol is adapted from standard fluorometric protease assays.

Materials:

-

Recombinant human DPP-IV

-

This compound substrate (stock solution in DMSO)

-

Assay Buffer: 100 mM Tris-HCl, pH 7.8, 100 mM NaCl

-

96-well black, flat-bottom microplate

-

Fluorometric microplate reader with excitation at ~380-400 nm and emission at ~500-510 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

On the day of the experiment, dilute the recombinant DPP-IV to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low ng/µL range.

-

Prepare a series of substrate dilutions in Assay Buffer from the stock solution. For Km determination, concentrations should typically range from 0.1 x Km to 10 x Km (e.g., 50 µM to 5 mM).

-

-

Assay Setup:

-

To each well of the 96-well plate, add 50 µL of the various this compound substrate dilutions.

-

Include wells with Assay Buffer only (no substrate) as a blank control.

-

Include wells with substrate but no enzyme as a substrate autohydrolysis control.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding 50 µL of the diluted DPP-IV enzyme solution to each well.

-

Immediately place the plate in the fluorometric microplate reader.

-

Measure the increase in fluorescence intensity over time (kinetic mode) for at least 10-15 minutes, with readings taken every 30-60 seconds.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot for each substrate concentration.

-

Convert the fluorescence units to moles of product formed using a standard curve of free AFC.

-

Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Calculate kcat from the Vmax value and the enzyme concentration used (kcat = Vmax / [E]).

-

Protocol 2: Fluorometric Enzyme Kinetics Assay for Fibroblast Activation Protein (FAP) with this compound

This protocol is based on the methodology described by Cheng et al. (2005).[1]

Materials:

-

Recombinant human FAP (extracellular domain)

-

This compound substrate (stock solution in DMSO)

-

Assay Buffer: 100 mM Tris, 100 mM NaCl, pH 7.8

-

96-well black, flat-bottom microplate

-

Fluorometric microplate reader with excitation at 396 nm and emission at 490 nm

Procedure:

-

Reagent Preparation:

-

Assay Setup:

-

In a 96-well plate, set up triplicate reactions for each substrate and enzyme concentration.

-

Add the desired volume of each substrate dilution to the wells.

-

Include appropriate blank and substrate autohydrolysis controls.

-

Equilibrate the plate at room temperature.

-

-

Initiation and Measurement:

-

Initiate the reactions by adding the FAP enzyme solutions to the wells.

-

Incubate at room temperature. Reaction times may vary from 5 minutes to 1 hour, depending on the enzyme concentration, to ensure measurement of the initial linear rate.[1]

-

Measure the release of free AFC using a fluorometer with excitation at 396 nm and emission at 490 nm.[2]

-

-

Data Analysis:

-

Calculate the initial rate of reaction for each substrate and enzyme concentration from the linear range of product formation.

-

Plot the rate versus substrate concentration data.

-

Fit the data to a hyperbolic equation using a program such as SigmaPlot to determine the Km and Vmax values.[1]

-

Visualizations of Signaling Pathways and Experimental Workflows

To further aid in the understanding of the biological context and experimental design, the following diagrams have been generated using Graphviz (DOT language).

Signaling Pathways

Experimental Workflow

Conclusion

This compound is a valuable tool for the specific and sensitive measurement of DPP-IV and FAP activity. The provided kinetic data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to accurately characterize the enzymatic activity of these important therapeutic targets and to screen for novel inhibitors. The standardized methodologies outlined in this guide will help ensure the generation of high-quality, reproducible data, thereby accelerating research and development in related fields.

References

H-Ala-Pro-AFC: A Fluorogenic Substrate for Dipeptidyl Peptidase IV and Fibroblast Activation Protein

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence properties and applications of the fluorogenic substrate H-Ala-Pro-AFC (L-Alanine-L-proline-7-amido-4-trifluoromethylcoumarin). This substrate is widely utilized for the sensitive detection of dipeptidyl peptidase IV (DPP4) and fibroblast activation protein (FAP), two serine proteases implicated in a variety of physiological and pathological processes.

Core Fluorescence Properties

This compound is a non-fluorescent molecule that, upon enzymatic cleavage between the proline residue and the 7-amido-4-trifluoromethylcoumarin (AFC) group, releases the highly fluorescent AFC fluorophore. The fluorescence properties of both the substrate and the resulting fluorophore are crucial for the design and interpretation of enzyme activity assays.

While this compound itself is essentially non-fluorescent, the key to its utility lies in the spectral characteristics of the liberated AFC. The excitation and emission maxima of AFC allow for sensitive detection with standard fluorescence instrumentation.

Data Presentation: Quantitative Fluorescence Properties

The following table summarizes the key spectral properties of this compound and the resulting fluorophore, 7-Amino-4-trifluoromethylcoumarin (AFC). It is important to note that while AFC is often used as a calibration standard, specific values for its quantum yield and molar extinction coefficient are not consistently reported across publicly available literature. Researchers should consult manufacturer's specifications or perform standard calibrations for precise quantitative analysis.

| Property | This compound (Substrate) | 7-Amino-4-trifluoromethylcoumarin (AFC) (Fluorophore) |

| Excitation Maximum (λex) | Not applicable (non-fluorescent) | ~376 - 400 nm[1][2][3] |

| Emission Maximum (λem) | Not applicable (non-fluorescent) | ~482 - 510 nm[1][2][3] |

| Quantum Yield (Φ) | Not applicable | Data not consistently available in searched literature. |

| Molar Extinction Coefficient (ε) | Not applicable | Data not consistently available in searched literature. |

Signaling Pathway and Experimental Workflow

The enzymatic reaction at the core of this compound-based assays is the targeted cleavage by proteases such as DPP4 and FAP. This process liberates the AFC fluorophore, leading to a measurable increase in fluorescence that is directly proportional to enzyme activity.

Caption: Enzymatic cleavage of this compound by DPP4 or FAP.

The general workflow for an enzyme activity assay using this compound involves the incubation of the substrate with the enzyme source, followed by the kinetic measurement of fluorescence increase over time.

Caption: General experimental workflow for an this compound based enzyme assay.

Experimental Protocols

The following is a generalized protocol for measuring DPP4 or FAP activity using this compound. This protocol should be optimized for specific experimental conditions, including enzyme concentration, substrate concentration, and instrumentation.

Materials:

-

This compound substrate

-

Recombinant or purified DPP4 or FAP enzyme, or biological sample containing the enzyme

-

Assay Buffer (e.g., Tris-HCl or HEPES buffer, pH 7.4-8.0, containing NaCl and a carrier protein like BSA)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader with excitation and emission filters for AFC

-

AFC standard for calibration (optional, for quantitative measurements)

Procedure:

-

Reagent Preparation:

-

Prepare the Assay Buffer and store it at 4°C.

-

Reconstitute the this compound substrate in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM). Store protected from light at -20°C.

-

Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 100-500 µM).

-

Dilute the enzyme source (recombinant enzyme or biological sample) in cold Assay Buffer to the desired concentration. Keep the enzyme on ice.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

Enzyme solution

-

-

Include appropriate controls:

-

Substrate blank: Assay Buffer and substrate working solution (no enzyme).

-

Enzyme blank: Assay Buffer and enzyme solution (no substrate).

-

Positive control: A known concentration of active enzyme.

-

Inhibitor control: Enzyme, substrate, and a known inhibitor of DPP4 or FAP.

-

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the this compound working solution to each well.

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes. Use an excitation wavelength of approximately 380-400 nm and an emission wavelength of approximately 480-510 nm.

-

-

Data Analysis:

-

For each well, plot the fluorescence intensity versus time.

-

Determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the curve.

-

Subtract the rate of the substrate blank from the rates of the experimental wells.

-

If a standard curve with known concentrations of AFC was performed, the rate of fluorescence increase can be converted to the rate of product formation (e.g., in pmol/min).

-

This technical guide provides foundational information for the use of this compound in protease activity assays. For specific applications, further optimization and validation are recommended.

References

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications of H-Ala-Pro-7-amino-4-trifluoromethylcoumarin (H-Ala-Pro-AFC), a fluorogenic substrate pivotal in biomedical research. We will delve into its primary enzymatic targets, its role in understanding disease pathology, and its utility in drug discovery, supported by detailed experimental protocols, quantitative data, and visual workflows.

Introduction to this compound

This compound is a synthetic peptide consisting of L-alanine and L-proline residues linked to a fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) group. In its intact form, the AFC fluorophore is quenched. Upon enzymatic cleavage of the peptide bond between proline and AFC, the highly fluorescent AFC is released, leading to a significant increase in fluorescence intensity. This property makes this compound an invaluable tool for the sensitive and continuous measurement of specific protease activities. The fluorescence of liberated AFC is typically measured with an excitation wavelength of approximately 380-400 nm and an emission wavelength of around 500-510 nm.

The primary and most well-documented enzymatic targets of this compound are Dipeptidyl Peptidase-4 (DPP-4) and Fibroblast Activation Protein (FAP).

Core Applications in Biomedical Research

The utility of this compound is intrinsically linked to the physiological and pathological roles of its target enzymes, DPP-4 and FAP.

Dipeptidyl Peptidase-4 (DPP-4) in Metabolic and Immune Regulation

DPP-4, also known as CD26, is a transmembrane glycoprotein and a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.

Primary Applications:

-

Type 2 Diabetes Mellitus (T2DM): DPP-4 is a key regulator of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released after a meal and stimulate insulin secretion. By inactivating incretins, DPP-4 plays a crucial role in glucose homeostasis. This compound is extensively used to screen for and characterize DPP-4 inhibitors ("gliptins"), a major class of oral anti-diabetic drugs.[1][2][3][4]

-

Immunology: DPP-4 is expressed on the surface of various immune cells, including T-cells, and is involved in T-cell activation and signaling. Research using this compound helps to elucidate the role of DPP-4 in immune responses and inflammatory diseases.[5][6]

Fibroblast Activation Protein (FAP) in Oncology and Fibrosis

FAP is a type II transmembrane serine protease that is highly expressed on the surface of cancer-associated fibroblasts (CAFs) in the tumor microenvironment of most epithelial cancers.[7][8][9] Its expression in healthy adult tissues is very limited, making it an attractive target for cancer diagnosis and therapy.

Primary Applications:

-

Cancer Research: FAP is implicated in tumor growth, invasion, and metastasis through its role in extracellular matrix remodeling.[7][8][9] this compound is a critical tool for identifying and evaluating FAP inhibitors for cancer therapy.

-

Fibrotic Diseases: Elevated FAP activity is observed in various fibrotic conditions, such as liver cirrhosis and idiopathic pulmonary fibrosis. This compound-based assays can be used to study the role of FAP in these diseases and to screen for potential anti-fibrotic drugs.

-

Diagnostic and Imaging Agents: The specificity of FAP expression in tumors has led to the development of FAP-targeted imaging and therapeutic agents. This compound is used in the early stages of developing and validating these agents.

Quantitative Data Summary

The following tables summarize key quantitative data for the interaction of this compound and its target enzymes with various inhibitors.

Table 1: Enzyme Kinetic Parameters for this compound

| Enzyme | Organism | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Dipeptidyl Peptidase-IV | Porcine | Gly-Pro-AMC | 4.578 | 90.84 | [10] |

| Fibroblast Activation Protein | Human | Z-Gly-Pro-AMC | ~2 | Not Reported | [11] |

Note: Data for the exact this compound substrate with human enzymes is sparse in publicly available literature. The provided data is for closely related substrates and enzymes and serves as an estimation.

Table 2: IC50 Values of Selected DPP-4 Inhibitors

| Inhibitor | IC50 (nM) | Assay Conditions | Reference |

| Sitagliptin | 4.380 ± 0.319 | In vitro enzyme assay | [12] |

| Saxagliptin | 16.8 ± 2.2 | In vitro enzyme assay | [13] |

| Vildagliptin | Not Reported | In vitro enzyme assay | |

| Diprotin A | 8473 | Porcine serum DPP-IV | [10] |

Table 3: IC50 Values of Selected FAP Inhibitors

| Inhibitor | IC50 (nM) | Assay Conditions | Reference |

| N-(Pyridine-4-carbonyl)-D-Ala-boroPro | 36 ± 4.8 | In vitro enzyme assay | [14] |

| natGa-SB02055 | 0.41 ± 0.06 | In vitro enzymatic assay | [14] |

| natGa-SB04028 | 13.9 ± 1.29 | In vitro enzymatic assay | [14] |

| natGa-PNT6555 | 78.1 ± 4.59 | In vitro enzymatic assay | [14] |

Experimental Protocols

In Vitro DPP-4 Activity Assay

This protocol is adapted from commercially available kits and published literature.[15]

Materials:

-

DPP-4 Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 140 mM NaCl, 10 mM KCl, and 1% BSA)

-

Recombinant human DPP-4 enzyme

-

This compound substrate (stock solution in DMSO)

-

DPP-4 inhibitor (e.g., Sitagliptin) for control

-

96-well black microplate with a clear bottom

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of DPP-4 Assay Buffer.

-

Dilute the recombinant DPP-4 enzyme to the desired concentration in DPP-4 Assay Buffer.

-

Prepare a working solution of this compound in DPP-4 Assay Buffer. The final concentration in the assay is typically between 10-100 µM.

-

Prepare serial dilutions of the test inhibitor and the control inhibitor in DPP-4 Assay Buffer.

-

-

Assay Setup:

-

Add 50 µL of DPP-4 Assay Buffer to each well.

-

For inhibitor screening, add 10 µL of the inhibitor dilutions to the respective wells. For a no-inhibitor control, add 10 µL of DPP-4 Assay Buffer.

-

Add 20 µL of the diluted DPP-4 enzyme solution to all wells except for the blank wells. Add 20 µL of DPP-4 Assay Buffer to the blank wells.

-

Mix gently and pre-incubate the plate at 37°C for 10-15 minutes.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the this compound working solution to all wells.

-

Immediately start measuring the fluorescence intensity (Excitation: ~380 nm, Emission: ~500 nm) in kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time curve.

-

For inhibitor screening, calculate the percentage of inhibition relative to the no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vitro FAP Activity Assay

This protocol is based on published research articles.[16][17]

Materials:

-

FAP Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 M NaCl and 1 mg/mL BSA)[16]

-

Recombinant human FAP enzyme

-

This compound substrate (stock solution in DMSO)

-

FAP inhibitor for control

-

96-well black microplate with a clear bottom

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of FAP Assay Buffer.

-

Dilute the recombinant FAP enzyme to a working concentration (e.g., 0.2 µg/mL) in FAP Assay Buffer.[16]

-

Prepare a working solution of this compound in FAP Assay Buffer (e.g., 100 µM).[16]

-

Prepare serial dilutions of the test inhibitor and control inhibitor in FAP Assay Buffer.

-

-

Assay Setup:

-

Add 50 µL of the diluted FAP enzyme solution to each well.

-

For inhibitor studies, pre-incubate the enzyme with varying concentrations of the inhibitor for a specified time (e.g., 10 minutes at 25°C).

-

Include a substrate blank containing 50 µL of FAP Assay Buffer instead of the enzyme solution.[16]

-

-

Initiation and Measurement:

-

Data Analysis:

-

Determine the reaction velocity (Vmax) from the slope of the linear phase of the kinetic read.

-

Calculate the specific activity of the enzyme.

-

For inhibition assays, determine the IC50 values as described for the DPP-4 assay.

-

Visualizations

Signaling Pathways and Experimental Workflow

References

- 1. Cheminformatics Identification and Validation of Dipeptidyl Peptidase-IV Modulators from Shikimate Pathway-Derived Phenolic Acids towards Interventive Type-2 Diabetes Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abcam.cn [abcam.cn]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. content.abcam.com [content.abcam.com]

- 6. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Item - The 50% inhibitory concentration (IC50, µM) values for DPP4 inhibitor treatment in SW620, HCT116, SW480, and Caco2 colorectal cancer cells for 48 hours. Values are expressed as the meanâ±âSD of three independent experiments in duplicates (nâ=â6). - Public Library of Science - Figshare [plos.figshare.com]

- 9. researchgate.net [researchgate.net]

- 10. Purification and biochemical characterization of a novel secretory dipeptidyl peptidase IV from porcine serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. preprints.org [preprints.org]

- 15. lifetechindia.com [lifetechindia.com]

- 16. resources.rndsystems.com [resources.rndsystems.com]

- 17. Quantitation of fibroblast activation protein (FAP)-specific protease activity in mouse, baboon and human fluids and organs - PMC [pmc.ncbi.nlm.nih.gov]

H-Ala-Pro-AFC: A Comprehensive Technical Guide for the Fluorometric Determination of Dipeptidyl Peptidase IV (DPP IV) Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase IV (DPP IV), also known as CD26, is a serine exopeptidase that plays a critical role in various physiological processes, most notably in glucose homeostasis and immune regulation. It selectively cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. Key substrates of DPP IV include the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for stimulating insulin secretion in a glucose-dependent manner. The rapid inactivation of these incretins by DPP IV has made it a prominent therapeutic target for the management of type 2 diabetes.

The fluorogenic substrate H-Ala-Pro-7-amido-4-trifluoromethylcoumarin (H-Ala-Pro-AFC) provides a sensitive and specific tool for the continuous monitoring of DPP IV activity. This technical guide offers an in-depth overview of the principles, protocols, and applications of this compound in DPP IV research and drug discovery.

Principle of the Assay

The this compound based assay is a fluorometric method for measuring DPP IV activity. The substrate, this compound, is a non-fluorescent molecule. In the presence of DPP IV, the enzyme specifically cleaves the bond between the proline and the AFC moiety. This cleavage releases the highly fluorescent 7-amido-4-trifluoromethylcoumarin (AFC), which can be detected by measuring the increase in fluorescence intensity over time. The rate of AFC production is directly proportional to the DPP IV activity in the sample.

Quantitative Data

The following tables summarize key quantitative parameters relevant to the use of this compound and other fluorogenic substrates in DPP IV activity assays.

Table 1: Spectroscopic Properties of this compound

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | 380 nm | [1][2][3] |

| Emission Wavelength (λem) | 500 nm | [1][2][3] |

Table 2: Kinetic Parameters for DPP IV

| Substrate | Enzyme Source | Km | Vmax | Reference |

| This compound | American Crocodile Serum | 14.7 ± 1.3 µM | 75.5 ± 4.3 nmol/min | [4] |

Note: Kinetic parameters can vary depending on the enzyme source, purity, and assay conditions.

Table 3: Recommended Assay Conditions for DPP IV Activity

| Parameter | Optimal Value | Substrate Used in Study | Reference |

| pH | 8.0 | Gly-Pro-AMC | [5] |

| Temperature | 37 °C | Gly-Pro-AMC | [5] |

Note: While these conditions were optimized for Gly-Pro-AMC, they provide a good starting point for assays using this compound.

Table 4: IC50 Values of Common DPP IV Inhibitors

| Inhibitor | IC50 | Substrate Used in Assay | Reference |

| Sitagliptin | 18 nM | Not Specified | [6] |

| Diprotin A (Human Serum) | 7.83 µM | Gly-Pro-AMC | [5] |

| Diprotin A (Porcine Serum) | 8.62 µM | Gly-Pro-AMC | [5] |

| Diprotin A (Bovine Serum) | 9.17 µM | Gly-Pro-AMC | [5] |

Note: IC50 values are highly dependent on assay conditions, including substrate concentration and enzyme source.

Experimental Protocols

This section provides a detailed methodology for a standard DPP IV activity assay and an inhibitor screening assay using this compound.

A. Standard DPP IV Activity Assay

This protocol is designed for a 96-well plate format and can be adapted for other formats.

1. Materials and Reagents:

-

DPP IV enzyme (recombinant or from biological samples)

-

This compound substrate

-

DPP IV Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

-

Standard (e.g., free AFC) for calibration

2. Reagent Preparation:

-

DPP IV Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.0.

-

This compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.

-

Working Substrate Solution: Dilute the this compound stock solution in DPP IV Assay Buffer to the desired final concentration (e.g., 200 µM for a final assay concentration of 100 µM). Prepare this solution fresh before use.

-

Enzyme Solution: Dilute the DPP IV enzyme in cold DPP IV Assay Buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

3. Assay Procedure:

-

Add 50 µL of the enzyme solution to each well of the 96-well plate.

-

Include a "no enzyme" control by adding 50 µL of DPP IV Assay Buffer to separate wells.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding 50 µL of the working substrate solution to all wells. The final volume in each well will be 100 µL.

-

Immediately measure the fluorescence intensity (λex = 380 nm, λem = 500 nm) in a kinetic mode, with readings taken every 1-2 minutes for 15-30 minutes at 37°C.

4. Data Analysis:

-

Plot the fluorescence intensity versus time for each sample.

-

Determine the initial reaction velocity (V0) from the linear portion of the curve (slope).

-

Subtract the V0 of the "no enzyme" control from the V0 of the samples to correct for background fluorescence.

-

If a standard curve with known concentrations of free AFC was performed, convert the V0 (in RFU/min) to a specific activity (e.g., in pmol/min/µg of protein).

B. DPP IV Inhibitor Screening Assay

This protocol is designed to determine the inhibitory potential of test compounds on DPP IV activity.

1. Materials and Reagents:

-

All materials from the standard assay.

-

Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO).

-

Positive control inhibitor (e.g., Sitagliptin).

2. Assay Procedure:

-

Add 40 µL of DPP IV Assay Buffer to each well.

-

Add 10 µL of the test compound at various concentrations to the sample wells.

-

Add 10 µL of the solvent (e.g., DMSO) to the "no inhibitor" control wells.

-

Add 10 µL of a known inhibitor (e.g., Sitagliptin) to the positive control wells.

-

Add 50 µL of the diluted DPP IV enzyme solution to all wells.

-

Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 50 µL of the working substrate solution to all wells.

-

Measure the fluorescence intensity kinetically as described in the standard assay.

3. Data Analysis:

-

Calculate the reaction velocity for each well.

-

Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100 where V_inhibitor is the velocity in the presence of the inhibitor and V_no_inhibitor is the velocity in the absence of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of DPP IV activity) from the dose-response curve.

DPP IV in Signaling Pathways

DPP IV plays a crucial role in the incretin signaling pathway, which is essential for glucose homeostasis.

Conclusion

This compound is a valuable tool for researchers studying DPP IV activity. Its fluorogenic nature allows for a highly sensitive, continuous assay that is well-suited for high-throughput screening of potential DPP IV inhibitors. By understanding the principles of the assay and following standardized protocols, researchers can obtain reliable and reproducible data to advance our understanding of DPP IV biology and to facilitate the development of novel therapeutics for metabolic and immune disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - 10 mg [anaspec.com]

- 3. This compound - Nordic Biosite [nordicbiosite.com]

- 4. Identification and characterization of dipeptidyl peptidase IV enzyme activity in the American crocodile (Crocodylus acutus) [agris.fao.org]

- 5. Rapid detection of DPP-IV activity in porcine serum: A fluorospectrometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. axonmedchem.com [axonmedchem.com]

A Technical Guide to Measuring Fibroblast Activation Protein (FAP) Activity Using H-Ala-Pro-AFC

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and practices for measuring the enzymatic activity of Fibroblast Activation Protein (FAP) using the fluorogenic substrate H-Ala-Pro-7-amino-4-trifluoromethylcoumarin (H-Ala-Pro-AFC). FAP, a serine protease with both dipeptidyl peptidase and endopeptidase activities, is a compelling therapeutic target due to its selective expression on activated stromal fibroblasts in the tumor microenvironment and sites of tissue remodeling.[1][2] Accurate and reproducible measurement of FAP activity is crucial for basic research, drug discovery, and the clinical development of FAP inhibitors.

Core Principle of the FAP Activity Assay

The assay quantifies FAP's dipeptidyl peptidase activity through the enzymatic cleavage of this compound.[3][4] FAP recognizes and cleaves the post-proline bond in the substrate.[5] This cleavage releases the highly fluorescent molecule 7-amino-4-trifluoromethylcoumarin (AFC), which can be detected using a fluorescence plate reader. The rate of AFC release is directly proportional to the FAP enzymatic activity in the sample.[3]

Experimental Protocols

This section details the methodologies for performing a standard FAP activity assay, inhibitor screening, and preparation of biological samples.

Standard FAP Activity Assay

This protocol is designed to measure the baseline enzymatic activity of recombinant FAP or FAP present in biological samples.

Materials:

-

Recombinant human FAP (rhFAP)

-

This compound substrate

-

Assay Buffer: 100 mM Tris, 100 mM NaCl, pH 7.8[4]

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader with excitation at ~400 nm and emission at ~510 nm[6]

Procedure:

-

Prepare Reagents:

-

Assay Setup:

-

Add 50 µL of assay buffer to each well of the 96-well plate.

-

Add 20 µL of the sample containing FAP (e.g., purified rhFAP, cell lysate, or plasma) to the appropriate wells. For tissue lysates, 10-100 µg of total protein may be used.[6]

-

Include appropriate controls:

-

Blank: Assay buffer only (to measure background fluorescence).

-

No Enzyme Control: Substrate in assay buffer without the FAP source.

-

-

-

Initiate Reaction:

-

Add 30 µL of the this compound working solution to each well to initiate the enzymatic reaction.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 510 nm.[6]

-

Kinetic measurements are typically taken every 1-5 minutes for a duration of 30-60 minutes.[6]

-

-

Data Analysis:

-

Subtract the background fluorescence (blank wells) from all other readings.

-

Calculate the rate of AFC release (ΔFluorescence/ΔTime).

-

A standard curve of free AFC can be used to convert the fluorescence units to the amount of product formed (e.g., pmol AFC/min).[6]

-

FAP Inhibitor Screening Assay

This protocol is adapted from the standard assay to evaluate the potency of FAP inhibitors.

Procedure:

-

Prepare Reagents: As in the standard assay, with the addition of the test inhibitor.

-

Assay Setup:

-

Add 40 µL of assay buffer to each well.

-

Add 10 µL of the test inhibitor at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Add 20 µL of the FAP-containing sample.

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[7]

-

-

Initiate Reaction and Measure Fluorescence:

-

Add 30 µL of the this compound working solution.

-

Proceed with fluorescence measurement as described in the standard assay protocol.

-

-

Data Analysis:

-

Calculate the percentage of FAP activity inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[8]

-

Data Presentation

The following tables summarize key quantitative data related to FAP activity and inhibition when using this compound and other relevant substrates.

Table 1: FAP Inhibitor IC50 Values

| Inhibitor | Substrate | IC50 (nM) | Reference |

| Linagliptin | N-(quinoline-4-carbonyl)-Ala-Pro-7-amino-4-methylcoumarin | 490 ± 80 | [8] |

| Anagliptin | N-(quinoline-4-carbonyl)-Ala-Pro-7-amino-4-methylcoumarin | >10,000 | [8] |

| Val-boroPro | Not specified | 44% inhibition in vivo | [1] |

| Ac-GbP | FAP-selective fluorescent peptide | Abrogates hydrolysis | [2] |

| nat Ga-SB02055 | Suc-Gly-Pro-AMC | 0.41 ± 0.06 | [9] |

| nat Ga-SB04028 | Suc-Gly-Pro-AMC | 13.9 ± 1.29 | [9] |

| nat Ga-PNT6555 | Suc-Gly-Pro-AMC | 78.1 ± 4.59 | [9] |

Table 2: Kinetic Parameters for FAP Substrates

| Substrate | kcat/Km (M⁻¹s⁻¹) | Reference |

| Ala-Pro-AFC | Substantial increase with Ser at P'1 | [2] |

| Gly-Pro-AMC | - | [6][7] |

| Z-Gly-Pro-AMC | - | [7] |

| Suc-Gly-Pro-AMC | - | [7][9] |

Note: Specific kcat and Km values for this compound were not consistently reported in the reviewed literature, but its utility as a substrate is well-established.

Mandatory Visualizations

FAP Activity Assay Workflow

Caption: Workflow for measuring FAP activity and inhibitor screening.

FAP's Role in the Tumor Microenvironment

Caption: FAP's pro-tumorigenic role in the tumor microenvironment.

Concluding Remarks

The use of this compound provides a robust and sensitive method for quantifying FAP activity. This technical guide offers a foundational framework for researchers to implement this assay in their studies. Adherence to detailed protocols and careful data analysis are paramount for generating reliable and reproducible results, which are essential for advancing our understanding of FAP biology and developing novel therapeutics targeting this important enzyme.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Fibroblast Activation Protein Peptide Substrates Identified from Human Collagen I Derived Gelatin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantitation of fibroblast activation protein (FAP)-specific protease activity in mouse, baboon and human fluids and organs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging [mdpi.com]

A Technical Guide to the Core Principles of Fluorogenic Substrates in Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental principles and practical applications of fluorogenic substrates in enzyme assays. It provides a comprehensive overview for researchers, scientists, and professionals in drug development, offering insights into the mechanism, data interpretation, and experimental design of these powerful analytical tools.

Core Principles of Fluorogenic Enzyme Assays

Fluorogenic enzyme assays are a highly sensitive and widely used method for measuring enzyme activity. The core principle lies in the enzymatic conversion of a non-fluorescent or weakly fluorescent substrate into a highly fluorescent product. This process allows for the continuous monitoring of enzyme kinetics in real-time.[1][2]

The typical fluorogenic substrate consists of a fluorophore that is chemically linked to a recognition moiety specific to the enzyme of interest. This linkage effectively "quenches" the fluorescence of the fluorophore. Upon enzymatic cleavage of this linkage, the fluorophore is released, resulting in a significant increase in fluorescence intensity.[2][3] The rate of this increase in fluorescence is directly proportional to the enzyme's activity.[4]

Advantages of Fluorogenic Assays:

-

High Sensitivity: These assays can detect very low levels of enzyme activity, often in the nanogram range, making them more sensitive than colorimetric assays.[1][3][5]

-

Continuous Monitoring: The real-time generation of a fluorescent signal allows for the continuous measurement of reaction kinetics.[5][6]

-

High-Throughput Screening (HTS) Compatibility: The "mix-and-read" format of these assays makes them highly suitable for automation and high-throughput screening of enzyme inhibitors or activators.[5][7][8]

-

Broad Applicability: A wide variety of fluorogenic substrates are available for numerous classes of enzymes, including proteases, phosphatases, glycosidases, and esterases.[2][9]

Limitations and Considerations:

-

Inner Filter Effect (IFE): At high substrate or product concentrations, the absorbance of excitation or emission light by the sample can lead to a non-linear relationship between fluorescence and product concentration.[10] Careful experimental design and data correction methods are necessary to mitigate this effect.

-

Compound Interference: In drug discovery screening, test compounds may be fluorescent themselves or may quench the fluorescence of the product, leading to false-positive or false-negative results.[11]

-

Environmental Sensitivity: The fluorescence of many fluorophores can be sensitive to environmental factors such as pH and solvent polarity.[1]

-

Substrate Specificity: The modification of a natural substrate with a fluorophore can sometimes alter its interaction with the enzyme, potentially leading to the identification of inhibitors that are not effective against the natural substrate.[11]

Quantitative Data for Common Fluorogenic Substrates

The selection of an appropriate fluorogenic substrate is critical for the success of an enzyme assay. The following tables summarize key quantitative data for some commonly used fluorogenic substrates to facilitate comparison and experimental design.

Table 1: Spectral Properties of Common Fluorophores Used in Enzyme Substrates

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Enzyme Class |

| 4-Methylumbelliferone (4-MU) | 360 | 440-450 | Phosphatases, Glycosidases |

| 7-Amino-4-methylcoumarin (AMC) | 340-350 | 440-460 | Proteases (e.g., Caspases) |

| Fluorescein | 495 | 519 | Proteases, Glycosidases |

| Rhodamine 110 | 496 | 520 | Peptidases, Phosphatases |

| Resorufin | 571 | 585 | Oxidoreductases, Peroxidases |

Data compiled from various sources, including product data sheets and scientific publications.[12][13][14]

Table 2: Kinetic Parameters of Selected Fluorogenic Substrates

| Enzyme | Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) |

| Alkaline Phosphatase | Rhodamine-based phosphate substrate | ~3.7 | ~7.3 | ~3.3 x 105 |

| EcoRI | Dual-labeled dsDNA | 14 (nM) | 4.6 (min-1) | - |

| α-Chymotrypsin | Rhodamine 110-based peptide | - | - | - |

Note: Kinetic parameters are highly dependent on assay conditions (pH, temperature, buffer composition). The values presented here are illustrative and may vary. Data sourced from cited literature.[1][15] The average KM value for enzymes is typically in the range of 100 µM to 1 mM.[16]

Detailed Experimental Protocols

The following are generalized yet detailed protocols for performing enzyme assays with fluorogenic substrates for two common enzyme classes: proteases and alkaline phosphatases.

General Protease Assay using a FITC-Casein Substrate

This protocol is adapted from commercially available kits and provides a general method for measuring the activity of a broad range of proteases.[3]

Materials:

-

Protease sample (e.g., trypsin as a positive control)

-

FITC-Casein substrate

-

Assay Buffer (e.g., Tris-based buffer, pH 7.5-8.5)

-

96-well black microplate (clear bottom optional)

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 1X Assay Buffer by diluting a 10X stock solution with deionized water.

-

Reconstitute the lyophilized FITC-Casein substrate in the 1X Assay Buffer to a stock concentration of 5 µg/µl. Aliquot and store at -20°C, protected from light.

-

Immediately before the assay, dilute the FITC-Casein stock solution to a working concentration of 0.01 µg/µl in 1X Assay Buffer.

-

Prepare serial dilutions of a standard protease (e.g., trypsin) in 1X Assay Buffer to generate a standard curve.

-

-

Assay Setup:

-

Pipette 50 µL of the protease samples (including standards and unknown samples) into the wells of the 96-well plate.

-

Include a "no-enzyme" control well containing 50 µL of 1X Assay Buffer to determine the background fluorescence.

-

Initiate the reaction by adding 50 µL of the diluted FITC-Casein working solution to each well.

-

-

Incubation:

-

Seal the plate and mix gently. Avoid vigorous shaking which can increase background fluorescence.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 30 minutes to 2 hours, protected from light. For kinetic assays, proceed immediately to the reading step.

-

-

Measurement:

-

Data Analysis:

-

Subtract the average fluorescence of the no-enzyme control from all other readings.

-

Plot the corrected fluorescence values against the concentration of the standard protease to generate a standard curve.

-

Determine the protease activity in the unknown samples by interpolating their fluorescence values on the standard curve.

-

Alkaline Phosphatase Assay using 4-Methylumbelliferyl Phosphate (MUP)

This protocol describes a sensitive assay for alkaline phosphatase (ALP) activity using the fluorogenic substrate MUP.[11][13]

Materials:

-

Alkaline Phosphatase (ALP) sample (e.g., purified enzyme or cell lysate)

-

4-Methylumbelliferyl phosphate (MUP) substrate

-

Assay Buffer (e.g., 0.1 M Glycine, pH 10.4, containing 1 mM MgCl2 and 0.1 mM ZnCl2)

-

Stop Solution (e.g., 0.5 M NaOH)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare the Assay Buffer and store at 4°C.

-

Prepare a stock solution of MUP (e.g., 10 mM) in deionized water. Aliquot and store at -20°C.

-

Prepare a working solution of MUP by diluting the stock solution in the Assay Buffer to the desired final concentration (typically 2-5 times the KM).

-

Prepare serial dilutions of an ALP standard in Assay Buffer.

-

-

Assay Setup:

-

Add 50 µL of the ALP samples (standards and unknowns) to the wells of the 96-well plate.

-

Include a substrate blank containing 50 µL of Assay Buffer.

-

-

Reaction and Incubation:

-

Initiate the reaction by adding 50 µL of the MUP working solution to each well.

-

Incubate the plate at 37°C for 15-60 minutes, protected from light. The optimal incubation time will depend on the enzyme concentration.

-

-

Stopping the Reaction (for endpoint assays):

-

Add 50 µL of Stop Solution to each well to terminate the reaction and maximize the fluorescence of the 4-methylumbelliferone product.

-

-

Measurement:

-

Data Analysis:

-

Subtract the fluorescence of the substrate blank from all readings.

-

Create a standard curve by plotting the fluorescence values against the concentration of the ALP standard.

-

Calculate the ALP activity in the unknown samples from the standard curve.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core concepts and workflows described in this guide.

Caption: Principle of a fluorogenic enzyme assay.

Caption: General experimental workflow.

Caption: The Inner Filter Effect (IFE).

Caption: High-Throughput Screening (HTS) workflow.

References

- 1. Sensitive Fluorogenic Substrate for Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescence Emission, Absorption, & Excitation | Angstrom [angtech.com]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-throughput screening for transglutaminase activities using recombinant fluorescent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. static.horiba.com [static.horiba.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. docs.abcam.com [docs.abcam.com]

- 15. Real-time enzyme kinetics monitored by dual-color fluorescence cross-correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. files.core.ac.uk [files.core.ac.uk]

- 17. apps.dtic.mil [apps.dtic.mil]

Methodological & Application

Application Notes and Protocols for DPP4 Activity Assay in Cell Lysates using H-Ala-Pro-AFC

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the activity of Dipeptidyl Peptidase 4 (DPP4) in cell lysates using the fluorogenic substrate H-Ala-Pro-AFC (L-Alanine-L-proline-7-amido-4-trifluoromethylcoumarin). This assay is a sensitive and reliable method for studying DPP4 enzyme kinetics and for screening potential DPP4 inhibitors.

Principle of the Assay

DPP4 is a serine protease that cleaves dipeptides from the N-terminus of polypeptides, with a preference for proline or alanine at the penultimate position. The synthetic substrate this compound is specifically cleaved by DPP4 between the proline and the AFC (7-amido-4-trifluoromethylcoumarin) moiety. This cleavage releases the highly fluorescent AFC, which can be quantified using a fluorescence plate reader. The rate of AFC production is directly proportional to the DPP4 activity in the sample.

Data Presentation

Enzyme Kinetics and Inhibitor Potency

The following tables summarize key quantitative data relevant to the DPP4 activity assay using AFC-based substrates.

| Parameter | Value | Reference Substrate |

| Excitation Wavelength | 380-400 nm | This compound |

| Emission Wavelength | 500-510 nm | This compound |

| Typical Substrate Concentration | 50 - 200 µM | H-Gly-Pro-AMC[1] |

| Recommended Cell Lysate Concentration | 2 x 10⁶ cells per assay | General Protocol[2] |

| Recommended Tissue Homogenate Concentration | 10 mg per assay | General Protocol[2] |

Table 1: Key Parameters for DPP4 Activity Assay.

| Inhibitor | IC₅₀ Value (nM) | Notes |

| Sitagliptin | 4.380 ± 0.319 nM[3] | A potent and selective DPP4 inhibitor. |

| 18 nM[4] | Value reported in a separate study. | |

| Saxagliptin | 26 nM[4] | A potent, covalent inhibitor of DPP4. |

| Vildagliptin | 2.3 nM[4] | A potent and selective DPP4 inhibitor. |

| Alogliptin | 6.5 nM[4] | A potent and selective DPP4 inhibitor. |

| Teneligliptin | 1 nM[4] | A potent DPP4 inhibitor. |

| Neogliptin | 16.8 ± 2.2 nM[5] | Reported to be more potent than Vildagliptin and Sitagliptin. |

| Compound 2f (Thiosemicarbazone derivative) | 1.266 ± 0.264 nM[3] | An experimental compound showing high potency. |

Table 2: IC₅₀ Values of Common DPP4 Inhibitors. The IC₅₀ values can vary depending on the specific assay conditions. The values presented here are derived from studies using fluorometric assays with AFC or AMC-based substrates.

Experimental Protocols

Preparation of Cell Lysates

This protocol is designed for adherent or suspension cells.

Materials:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

DPP4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[6]

-

Protease inhibitor cocktail

-

Microcentrifuge tubes, pre-chilled

-

Cell scraper (for adherent cells)

-

Microcentrifuge (refrigerated)

Procedure:

-

Cell Harvesting:

-

Adherent cells: Wash the cell monolayer twice with ice-cold PBS. Add a small volume of ice-cold DPP4 Assay Buffer with protease inhibitors and scrape the cells.

-

Suspension cells: Centrifuge the cell suspension to pellet the cells. Wash the cell pellet twice with ice-cold PBS.

-

-

Lysis: Resuspend the cell pellet in 4 volumes of ice-cold DPP4 Assay Buffer containing a protease inhibitor cocktail.[2]

-

Homogenization: Homogenize the cell suspension by pipetting up and down several times or by using a Dounce homogenizer on ice.[2]

-

Clarification: Centrifuge the homogenate at top speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet insoluble material.[7]

-

Supernatant Collection: Carefully collect the supernatant, which contains the cell lysate, and transfer it to a pre-chilled microcentrifuge tube.

-

Storage: Use the lysates immediately for the DPP4 activity assay or store them in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.

DPP4 Activity Assay Protocol

This protocol is designed for a 96-well plate format.

Materials:

-

Cell lysate (prepared as described above)

-

DPP4 Assay Buffer

-

This compound substrate stock solution (e.g., 10 mM in DMSO)

-

AFC standard stock solution (e.g., 1 mM in DMSO) for standard curve

-

DPP4 inhibitor (optional, for positive control of inhibition)

-

96-well black, flat-bottom plate

-

Fluorescence microplate reader

Procedure:

-

Prepare AFC Standard Curve:

-

Dilute the AFC standard stock solution with DPP4 Assay Buffer to prepare a series of known concentrations (e.g., 0, 2, 4, 6, 8, 10 µM).

-

Add 100 µL of each standard dilution to separate wells of the 96-well plate.

-

-

Prepare Reaction Wells:

-

Sample Wells: Add 50 µL of cell lysate to each well.

-

Sample Blank Wells (Background Control): Add 50 µL of cell lysate to separate wells. To these wells, add a known DPP4 inhibitor to a final concentration that completely inhibits DPP4 activity. This will account for any non-DPP4-mediated substrate cleavage.

-

Buffer Blank Well: Add 50 µL of DPP4 Assay Buffer to a well to measure the background fluorescence of the buffer and substrate.

-

-

Prepare Reaction Mix:

-

Prepare a master mix of the this compound substrate diluted in DPP4 Assay Buffer. The final concentration in the well should be within the optimal range (e.g., 100 µM). For a 100 µL final reaction volume, you would prepare a 2X substrate solution.

-

-

Initiate the Reaction:

-

Add 50 µL of the 2X this compound substrate solution to each well (including sample, sample blank, and buffer blank wells) to start the reaction.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity (Excitation: ~380-400 nm, Emission: ~500-510 nm) at multiple time points (e.g., every 5 minutes for 30-60 minutes) in kinetic mode.

-

-

Data Analysis:

-

Subtract the fluorescence reading of the buffer blank from all other readings.

-

For each sample and sample blank, calculate the rate of fluorescence increase over time (slope of the linear portion of the curve).

-

Subtract the rate of the sample blank from the rate of the corresponding sample to obtain the DPP4-specific activity.

-

Use the AFC standard curve to convert the rate of fluorescence change (RFU/min) to the rate of product formation (pmol/min or µmol/min).

-

Normalize the DPP4 activity to the protein concentration of the cell lysate, typically expressed as pmol/min/mg of protein.

-

Mandatory Visualizations

Caption: Experimental workflow for DPP4 activity assay in cell lysates.

Caption: DPP4 in the Activin/Nodal signaling pathway and other interactions.

References

- 1. DPP-IV Inhibitory Potentials of Flavonol Glycosides Isolated from the Seeds of Lens culinaris: In Vitro and Molecular Docking Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abcam.com [abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. abcam.com [abcam.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for FAP Activity Assay Using H-Ala-Pro-AFC

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the fluorogenic substrate H-Ala-Pro-AFC to measure the enzymatic activity of Fibroblast Activation Protein (FAP). FAP, a serine protease, is a compelling target in drug discovery, particularly in oncology and fibrosis, due to its limited expression in healthy tissues and significant upregulation in the tumor microenvironment and fibrotic tissues.[1][2][3][4][5]

Principle of the Assay

The FAP activity assay is based on the enzymatic cleavage of the dipeptide substrate H-Ala-Pro coupled to a fluorophore, 7-amino-4-trifluoromethylcoumarin (AFC). FAP specifically recognizes and cleaves the bond between proline and AFC.[6] Upon cleavage, the AFC is released, resulting in a significant increase in fluorescence. This fluorescence can be measured using a fluorescence plate reader, and the rate of its increase is directly proportional to the FAP activity in the sample.[3][7]

Enzymatic Reaction

Caption: Enzymatic cleavage of this compound by FAP.

Materials and Reagents

| Reagent/Material | Supplier Example | Catalog # Example |

| This compound | Bachem | I-1650 |

| Recombinant Human FAP | R&D Systems | 1234-SE |

| FAP Assay Buffer | - | See preparation below |

| 96-well black, flat-bottom plates | Greiner Bio-one | 655090 |

| Fluorescence microplate reader | - | - |

| AFC Standard | Calbiochem | 123456 |

| FAP Inhibitor (e.g., Val-boroPro) | - | - |

FAP Assay Buffer Preparation: 100 mM Tris, 100 mM NaCl, pH 7.8.[8] For some applications, 0.3% Brij-35 and 10% DMSO may be included to improve substrate solubility and enzyme stability.[8][9]

Experimental Protocols

Standard Curve Preparation

A standard curve is essential to convert the relative fluorescence units (RFU) to the concentration of the product (AFC).

-

Prepare a 1 mM stock solution of AFC in DMSO.

-

Perform serial dilutions of the AFC stock solution in FAP Assay Buffer to obtain concentrations ranging from 0 to 100 µM.

-

Add 100 µL of each dilution to a well of the 96-well plate in triplicate.

-

Measure the fluorescence at an excitation wavelength of 390-400 nm and an emission wavelength of 490-510 nm.[1]

-

Plot the fluorescence intensity (RFU) against the known AFC concentration to generate a standard curve.

FAP Activity Assay Protocol

This protocol is designed for a total reaction volume of 100 µL per well. Adjust volumes as needed while maintaining the final concentrations.

Caption: General workflow for the FAP activity assay.

Step-by-Step Procedure:

-

Prepare the FAP Enzyme: Dilute the recombinant FAP enzyme to the desired concentration in FAP Assay Buffer. A typical starting concentration is 5 µg/mL.[8][10]

-

Prepare the Substrate: Prepare a 2X working solution of this compound in FAP Assay Buffer. A common final concentration is 500 µM.[8][10]

-

Set up the Reaction Plate:

-

Blank (No Enzyme): 50 µL of FAP Assay Buffer.

-

Positive Control (FAP only): 50 µL of diluted FAP enzyme.

-

Test Samples (e.g., Inhibitors): 40 µL of diluted FAP enzyme and 10 µL of the inhibitor at various concentrations.

-

-

Pre-incubation: Add the enzyme and inhibitor solutions to the wells. If testing inhibitors, pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the Reaction: Add 50 µL of the 2X this compound substrate solution to all wells to start the reaction. The final volume in each well should be 100 µL.

-

Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence kinetically at an excitation of ~400 nm and an emission of ~510 nm.[1] Readings should be taken every 1-2 minutes for a duration of 30-60 minutes.

Data Presentation and Analysis

Quantitative Data Summary

| Parameter | Recommended Value/Range | Reference |

| This compound Concentration | 0.1 - 5 mmol/L (for Km determination) | [6] |

| 250 - 500 µM (for standard assays) | [8][10][11] | |

| Recombinant FAP Concentration | 100 - 5000 ng/well | [6] |

| 5 µg/mL | [8][10] | |

| Excitation Wavelength | 396 - 400 nm | [1][11] |

| Emission Wavelength | 490 - 510 nm | [1][11] |

| Temperature | 23°C - 37°C | [8] |

| pH | 7.8 - 8.0 | [8][11] |

Kinetic Parameters

The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) can be determined by measuring the initial reaction rates at various substrate concentrations.

| Parameter | Reported Value | Conditions | Reference |

| Km | ~0.25 mmol/L | Recombinant wild-type FAP | [6] |

| Vmax | 55 µmol/L/minute/µg | Recombinant wild-type FAP | [6] |

Data Analysis for Inhibitor Screening

-

Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

-

Convert the RFU/min to pmol/min or µmol/min using the AFC standard curve.

-

Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V₀ with inhibitor / V₀ without inhibitor)) * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. An IC₅₀ of 4 x 10⁻⁸ mol/L has been reported for the inhibitor Val-boroPro.[6]

Logical Relationships in Assay Design

Caption: Key factors influencing the FAP activity assay outcome.

Troubleshooting

| Issue | Possible Cause | Solution |

| High background fluorescence | Substrate degradation | Prepare fresh substrate solution. Protect from light. |

| Contaminated reagents or plate | Use fresh, high-quality reagents and plates. | |

| Low signal | Inactive enzyme | Use a new lot of enzyme. Ensure proper storage. |

| Incorrect filter settings | Verify excitation and emission wavelengths on the plate reader. | |

| Low enzyme or substrate concentration | Increase the concentration of FAP or this compound. | |

| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |

| Enzyme instability | Optimize buffer conditions (e.g., add stabilizing agents). | |

| High well-to-well variability | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |

| Temperature fluctuations | Ensure the plate reader maintains a stable temperature. |

Conclusion

The this compound-based assay provides a robust and sensitive method for measuring FAP activity. It is a valuable tool for high-throughput screening of FAP inhibitors and for characterizing the enzymatic properties of FAP from various sources. Careful attention to experimental details, including the preparation of reagents and the proper setup of the plate reader, is crucial for obtaining reliable and reproducible results.

References

- 1. Quantitation of fibroblast activation protein (FAP)-specific protease activity in mouse, baboon and human fluids and organs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Fibroblast Activation Protein Peptide Substrates Identified from Human Collagen I Derived Gelatin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for H-Ala-Pro-AFC in Fluorescence Microscopy-Based Enzyme Localization

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Ala-Pro-AFC (L-Alanine-L-proline-7-amino-4-trifluoromethylcoumarin) is a highly sensitive fluorogenic substrate utilized for the detection and localization of specific serine proteases. Its utility lies in its selective cleavage by enzymes possessing dipeptidyl peptidase or post-proline cleaving activity, resulting in the release of the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC). This substrate is particularly valuable for the in situ visualization of enzyme activity within cells and tissues using fluorescence microscopy, offering insights into cellular processes, disease mechanisms, and the efficacy of therapeutic interventions.

The primary enzymes that recognize and cleave this compound are Dipeptidyl Peptidase IV (DPP IV), also known as CD26, and Fibroblast Activation Protein (FAP). DPP IV/CD26 is a transmembrane glycoprotein with a crucial role in T-cell co-stimulation and glucose metabolism.[1] FAP is a cell surface serine protease that is overexpressed in the stroma of many cancers and is involved in tumor growth and metastasis.[2] The distinct expression patterns and physiological roles of these enzymes make this compound a valuable tool for studying their activity in various biological contexts.